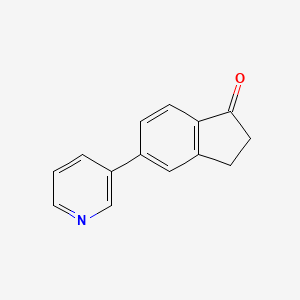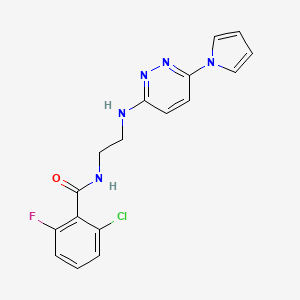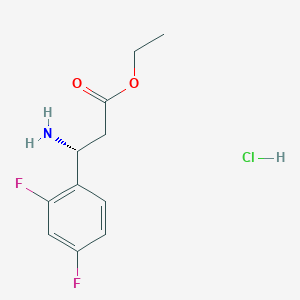![molecular formula C20H21N5O2 B2897755 7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212264-62-4](/img/structure/B2897755.png)
7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold . This scaffold has been identified in compounds with promising abilities to inhibit certain biological processes .
Molecular Structure Analysis
While the exact molecular structure of this compound was not found, related compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been studied .Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activity
A series of triazolopyrimidines, including derivatives similar to the queried compound, have been synthesized and evaluated for their antimicrobial and antioxidant activities. The study demonstrates the potential use of these compounds in developing new antimicrobial agents with added antioxidant properties, highlighting the significance of triazolopyrimidines in pharmaceutical research (Gilava, Patel, Ram, & Chauhan, 2020).
Analgesic and Anti-inflammatory Agents
Research on novel compounds derived from visnaginone and khellinone, which share a structural motif with the compound , has revealed their potential as analgesic and anti-inflammatory agents. These findings underscore the therapeutic possibilities of triazolopyrimidines and related compounds in treating pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Supramolecular Chemistry
In the realm of supramolecular chemistry, derivatives of pyrimidines, including triazolopyrimidines, have been explored for their ability to form hydrogen-bonded supramolecular assemblies. This research opens avenues for the use of these compounds in the creation of novel materials and sensors, demonstrating the versatility of triazolopyrimidines beyond their biological applications (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Antibacterial and Antifungal Activity
Another study highlights the synthesis of a series of N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide, demonstrating significant antibacterial and antifungal activities. This suggests the potential of these compounds in developing new antimicrobial treatments (Chauhan & Ram, 2019).
Tuberculostatic Activity
Research has also been conducted on structural analogs of triazolopyrimidines for their tuberculostatic activity, identifying compounds with potential as antituberculous agents. This highlights the potential of triazolopyrimidines in the treatment of tuberculosis, a major global health challenge (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
Mécanisme D'action
Target of Action
Similar [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been reported to act on various targets such as tubulin , LSD1 , and CDK2 , which play crucial roles in cell division, gene expression, and cell cycle regulation, respectively.
Mode of Action
A proposed mechanism for the formation of [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamides involves the initial addition of an aldehyde to n-alkyl-3-oxobutanamide, which is derived from the addition of an amine to 2,2,6-trimethyl-4h-1,3-dioxin-4-one . This reaction sequence suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Similar [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been reported to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways are involved in cellular stress responses, programmed cell death, and inflammation, respectively.
Pharmacokinetics
The molecular weight of a similar compound, [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, is reported to be 1501380 , which suggests that the compound might have favorable pharmacokinetic properties, as small molecules often have better absorption and distribution characteristics.
Result of Action
Similar [1,2,4]triazolo[1,5-a]pyrimidine derivatives have shown significant cytotoxic activities against various cancer cell lines . This suggests that the compound might have similar cytotoxic effects, potentially leading to cell death in targeted cells.
Propriétés
IUPAC Name |
7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-13-17(19(26)24-15-6-4-3-5-7-15)18(25-20(23-13)21-12-22-25)14-8-10-16(27-2)11-9-14/h3-13,17-18H,1-2H3,(H,24,26)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVIBWTUNUREBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-chloro-2-methylphenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2897676.png)




![4-[(5-chloro-3-fluoropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2897684.png)
![5-Benzyl-2-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2897685.png)




![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2897695.png)